molecular formula C13H13BrN2S B2616898 2-(allylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole CAS No. 1207005-20-6

2-(allylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole

Cat. No. B2616898
CAS RN: 1207005-20-6
M. Wt: 309.23
InChI Key: BDWXNKIXEPPRFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions . For example, bromophenyl compounds can be synthesized through bromination of phenyl groups .


Chemical Reactions Analysis

Amides, which are structurally similar to imidazoles, can undergo hydrolysis in the presence of dilute acids or bases . Bromophenyl compounds can form unstable peroxides that may explode spontaneously .

Scientific Research Applications

Selective COX-2 Inhibition

The design and synthesis of 1-aryl-5-(4-methylsulfonylphenyl)imidazoles, with C-2 alkylthio substituents, have been explored for their selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This research highlights the potential of such compounds, including 2-(allylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole derivatives, in developing new anti-inflammatory agents with selective COX-2 inhibitory activity, comparing their effectiveness to reference drugs like celecoxib (Navidpour et al., 2007).

Antimicrobial Activity

A series of imidazole derivatives, related to 2-(allylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole, have been synthesized and evaluated for their antimicrobial properties. These studies demonstrate the potential of such compounds in combating microbial infections, with some showing promising antibacterial and antifungal activities. The research contributes to the development of new antimicrobial agents based on imidazole scaffolds (Güzeldemirci & Küçükbasmacı, 2010).

Antitumor Potential

Research into the antitumor properties of imidazole derivatives, including those similar to 2-(allylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole, has been conducted. Although some compounds in this class have not shown significant antitumor activity under certain conditions, these investigations are crucial for understanding the structure-activity relationships and for the future design of more effective antitumor agents based on the imidazole core(Andreani et al., 1983).

Safety and Hazards

Bromophenyl compounds can form unstable peroxides that may explode spontaneously . They should be handled with care, and appropriate safety measures should be taken.

properties

IUPAC Name

5-(4-bromophenyl)-1-methyl-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2S/c1-3-8-17-13-15-9-12(16(13)2)10-4-6-11(14)7-5-10/h3-7,9H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWXNKIXEPPRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC=C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(allylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole

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